molecular formula C23H23N3O3 B11128463 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone

4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone

Cat. No.: B11128463
M. Wt: 389.4 g/mol
InChI Key: IKGIDXJUVIPUBE-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone

    Chemical Formula: C22H27ClO7

    Structure: It contains an indole ring, a pyrrolidinone ring, and a phenyl group. The indole moiety is fused with a tetrahydro-2H-pyrido[4,3-b]indole ring.

Preparation Methods

The synthetic routes for this compound are not widely documented, but we can infer some possibilities based on related structures. One approach could involve the Fischer indole synthesis, which typically involves the reaction of a ketone and a primary amine. specific conditions for this compound would require further investigation.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions typical of indole derivatives, such as electrophilic substitution, oxidation, and reduction.

    Common Reagents and Conditions:

    Major Products: These reactions could lead to various derivatives, including substituted indoles and pyrrolidinones.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent, anti-inflammatory, or analgesic.

    Chemistry: Explore its reactivity in synthetic transformations.

    Biology: Study its effects on cellular pathways.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other indole derivatives, such as tryptophan, serotonin, and various alkaloids, share structural features.

    Uniqueness: Highlight its distinct features compared to related compounds.

Remember that this compound’s detailed characterization and applications would require experimental studies and literature review. For more specific information, consult scientific journals and databases

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H23N3O3/c1-29-17-7-8-20-18(12-17)19-14-25(10-9-21(19)24-20)23(28)15-11-22(27)26(13-15)16-5-3-2-4-6-16/h2-8,12,15,24H,9-11,13-14H2,1H3

InChI Key

IKGIDXJUVIPUBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5

Origin of Product

United States

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